3,3-Dibromopropenoic acid formation as a disinfection byproduct
3,3-Dibromopropenoic acid formation as a disinfection byproduct
An In-depth Technical Guide to the Formation of 3,3-Dibromopropenoic Acid as a Disinfection Byproduct
Introduction
Disinfection of drinking water is a critical public health measure that has dramatically reduced waterborne diseases. However, chemical disinfectants, most commonly chlorine, can react with naturally present substances in source water to form unintended disinfection byproducts (DBPs).[1][2] When source waters contain bromide (Br⁻), the disinfection process can lead to the formation of a variety of brominated DBPs (Br-DBPs).[3][4] These compounds are of particular concern as they are often more cytotoxic and genotoxic than their chlorinated counterparts.[3]
This technical guide focuses on a specific, less-studied Br-DBP: 3,3-dibromopropenoic acid (also known as 3,3-dibromoacrylic acid). This unsaturated haloacid is recognized as a byproduct formed from the bromination of propenoic acid derivatives during water chlorination.[5] While specific research on this compound is limited, this document synthesizes established principles of DBP formation to provide a comprehensive overview of its likely formation pathways, influencing factors, and the experimental protocols required for its study. This guide is intended for researchers and scientists in environmental chemistry, toxicology, and water treatment.
Proposed Chemical Formation Pathway
The formation of 3,3-dibromopropenoic acid is contingent on three primary components: a chemical disinfectant (e.g., chlorine), the presence of bromide ions in the source water, and specific organic precursors within the natural organic matter (NOM) pool. The pathway can be described in the following key steps:
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Oxidation of Bromide : The primary disinfectant, such as hypochlorous acid (HOCl) from the dissolution of chlorine in water, oxidizes the bromide ion (Br⁻) to form hypobromous acid (HOBr). HOBr is a potent brominating agent and is central to the formation of Br-DBPs.[4]
HOCl + Br⁻ → HOBr + Cl⁻ -
Reaction with Organic Precursors : Hypobromous acid then reacts with organic precursors present in the water's NOM. For 3,3-dibromopropenoic acid, the logical precursors are molecules containing a propenoic acid (acrylic acid) moiety or structures that can be oxidized to form one.
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Electrophilic Bromination and Transformation : HOBr can react with these precursors through mechanisms such as electrophilic addition across a carbon-carbon double bond or substitution on an activated carbon. A series of subsequent oxidation, rearrangement, and elimination reactions likely lead to the final stable structure of 3,3-dibromopropenoic acid.
The following diagram illustrates a plausible pathway for the formation of 3,3-dibromopropenoic acid from a generic propenoic acid precursor.
Factors Influencing Formation
The formation and concentration of 3,3-dibromopropenoic acid are governed by a complex interplay of various physical and chemical parameters. Understanding these factors is crucial for developing control strategies.
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Bromide Ion Concentration : This is the most critical factor. Higher concentrations of Br⁻ in the source water lead to a greater formation of HOBr, which in turn shifts DBP speciation from chlorinated to brominated forms.[3][6] This directly increases the potential for 3,3-dibromopropenoic acid formation.
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Disinfectant Type and Dose : Chlorine is a more effective oxidant than brominating agent, while the HOBr it forms is a more effective halogenating agent than HOCl.[7] Higher chlorine doses can increase the rate of Br⁻ oxidation and subsequent reactions with NOM. The use of alternative disinfectants like chloramines generally produces lower levels of trihalomethanes (THMs) and haloacetic acids (HAAs) but can form other types of DBPs.
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Natural Organic Matter (NOM) Characteristics : The concentration and chemical nature of NOM are paramount. The presence of specific precursor molecules, such as those with acrylic acid structures or activated double bonds, will directly influence the yield of 3,3-dibromopropenoic acid. Hydrophilic fractions of NOM are often cited as important precursors for HAAs.[8]
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pH : Water pH affects the equilibrium between HOCl/OCl⁻ and HOBr/OBr⁻. The pKa for HOBr is ~8.7, meaning it is the dominant species at typical drinking water pH levels (6-8.5), making bromination reactions efficient across this range.[9] pH can also influence the structure and reactivity of NOM precursors.
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Temperature : Higher water temperatures generally increase the rate of chemical reactions, including both the oxidation of bromide and the subsequent reactions with NOM, potentially leading to higher and faster DBP formation.
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Contact Time : Longer contact times between the disinfectant and the organic matter in the presence of bromide allow for more extensive reactions, typically resulting in higher concentrations of DBPs.[10]
Quantitative Data on Brominated Acid Formation
| Water System Type | Mean Concentration (µg/L) | Concentration Range (µg/L) | 90th Percentile (µg/L) | Data Source |
| Groundwater | 0.91 | < 1.0 – 12.85 | 3.03 | [11] |
| Surface Water | 0.96 | < 1.0 – 11.77 | 2.80 | [11] |
| All Systems | 0.97 | < 1.0 – 12.85 | 2.96 | [11] |
Table 1: Occurrence Data for Dibromoacetic Acid in U.S. Drinking Water. This data is presented as a surrogate to illustrate typical concentration levels of brominated haloacetic acids.
Experimental Protocols
Investigating the formation of a specific DBP like 3,3-dibromopropenoic acid requires a robust and systematic experimental approach. The following sections detail a generalized protocol synthesized from standard methodologies for DBP analysis.
Formation Potential (FP) Test
The FP test is a standardized bench-scale experiment to determine the maximum potential of a given water sample to form a specific DBP under controlled conditions.
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Water Sample Collection : Collect raw water samples in amber glass bottles with zero headspace to prevent volatilization of organic compounds.
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Sample Characterization : Analyze the raw water for key parameters: Total Organic Carbon (TOC), UV absorbance at 254 nm (UV₂₅₄), pH, alkalinity, and bromide concentration.
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Disinfection Reaction :
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Adjust the pH of the water sample to a desired level (e.g., 7.0) using appropriate buffers.
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Add a high dose of chlorine stock solution to ensure a persistent free chlorine residual for the duration of the test (e.g., a dose that results in 1-3 mg/L residual after 24 hours).
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Store the samples in sealed, headspace-free amber vials in the dark at a controlled temperature (e.g., 25°C) for a specified contact time (e.g., 24 or 72 hours).
-
-
Quenching : At the end of the contact time, immediately quench the residual chlorine by adding a reducing agent like ascorbic acid or sodium sulfite to halt further DBP formation.
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Sample Storage : Store the quenched samples at 4°C until extraction and analysis.
Analytical Methodology: Sample Preparation and Detection
The analysis of haloacetic acids like 3,3-dibromopropenoic acid typically requires extraction, derivatization, and chromatographic separation.
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Extraction :
-
Acidify the water sample (50-100 mL) to a pH < 0.5 with concentrated sulfuric acid.
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Add a surrogate standard (e.g., a stable isotope-labeled version of a similar compound) to the sample to monitor extraction efficiency.
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Perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE). Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Repeat the extraction 2-3 times and combine the extracts.
-
-
Derivatization (Esterification) :
-
Haloacetic acids are not volatile and require derivatization to be analyzed by gas chromatography (GC).
-
A common method is esterification with diazomethane or, more safely, with acidic methanol. For the latter, add 10% sulfuric acid in methanol to the extract and heat at 50°C for 2 hours to convert the acids to their methyl ester forms.
-
-
Extract Concentration and Cleanup :
-
After derivatization, neutralize the extract with a saturated sodium bicarbonate solution.
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Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Add an internal standard just before analysis for accurate quantification.
-
-
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis :
-
Instrument : Gas chromatograph coupled with a mass spectrometer (or an electron capture detector, ECD, which is highly sensitive to halogenated compounds).
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Column : A capillary column suitable for DBP analysis (e.g., DB-5ms or DB-1701).
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Injection : 1-2 µL of the final extract is injected in splitless mode.
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Conditions : Use a temperature program that effectively separates the target analyte from other compounds.
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Detection : For MS, operate in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic ions of the methylated 3,3-dibromopropenoic acid.
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The following diagram illustrates the logical workflow for a typical experimental study on DBP formation.
Conclusion and Future Research
The formation of 3,3-dibromopropenoic acid is a plausible consequence of disinfecting bromide-containing waters with chlorine. Its formation is driven by the presence of bromide, the type and concentration of natural organic matter, and key water treatment parameters such as pH, temperature, and disinfectant dose. While its study has been limited, the established principles of Br-DBP formation provide a strong foundation for understanding its behavior.
Significant research gaps remain. Future work should focus on:
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Quantitative Surveys : Measuring the occurrence and concentration of 3,3-dibromopropenoic acid in real-world drinking water distribution systems.
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Precursor Identification : Identifying the specific NOM fractions or compounds that act as primary precursors for its formation.
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Toxicological Assessment : Evaluating the cytotoxicity and genotoxicity of 3,3-dibromopropenoic acid to understand its potential health risks relative to other regulated DBPs.
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Mitigation Strategies : Investigating the effectiveness of different water treatment technologies, such as enhanced coagulation or activated carbon, in removing its precursors and minimizing its formation.
Addressing these questions will provide a more complete picture of the risks associated with this and other emerging DBPs, ultimately helping to ensure the safety of our drinking water supplies.
References
- 1. researchgate.net [researchgate.net]
- 2. Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights [engineering.org.cn]
- 3. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-Dibromopropenoic acid | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation potentials of bromate and brominated disinfection by-products in bromide-containing water by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
